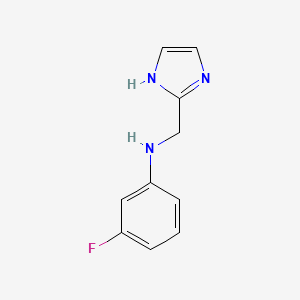
3-(2-Bromophenoxy)pyridazine
Übersicht
Beschreibung
3-(2-Bromophenoxy)pyridazine is a chemical compound with the molecular formula C10H7BrN2O . It has an average mass of 251.079 Da and a monoisotopic mass of 249.974167 Da .
Synthesis Analysis
Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol . An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions .Molecular Structure Analysis
The molecular structure of 3-(2-Bromophenoxy)pyridazine is characterized by the presence of a bromophenyl group and a pyridazinyl ether . The InChI code for this compound is 1S/C10H7BrN2O/c11-8-4-1-2-5-9(8)14-10-6-3-7-12-13-10/h1-7H .Physical And Chemical Properties Analysis
3-(2-Bromophenoxy)pyridazine is a powder with a molecular weight of 251.08 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Agents
3-(2-Bromophenoxy)pyridazine: has been explored for its potential in medicinal chemistry, particularly as a building block for creating compounds with antimicrobial properties . The structure of pyridazine derivatives has been found to be effective against a range of microbial pathogens, making it a valuable compound for the development of new antibiotics.
Optoelectronics: Fluorescent Materials
In the field of optoelectronics, 3-(2-Bromophenoxy)pyridazine derivatives are used to develop fluorescent materials . These materials have applications in creating sensors and other devices that require the detection of light or changes in environmental conditions.
Medicinal Chemistry: Anticancer Research
The pyridazine ring is a common motif in anticancer drug design3-(2-Bromophenoxy)pyridazine can be utilized to synthesize compounds that show promise in inhibiting the growth of cancer cells . Researchers are investigating these derivatives for their potential use in chemotherapy.
Molecular Recognition
The unique physicochemical properties of the pyridazine ring, such as its dual hydrogen-bonding capacity and high dipole moment, make 3-(2-Bromophenoxy)pyridazine an interesting candidate for molecular recognition applications . This includes drug-target interactions where precise molecular recognition is crucial.
Drug Discovery: Cardiovascular Drugs
Pyridazine derivatives, including 3-(2-Bromophenoxy)pyridazine , have been historically significant in the search for cardiovascular drugs . Their pharmacodynamic profile makes them suitable for exploring new treatments for heart-related conditions.
Drug Discovery: Tyrosine Kinase 2 Inhibitors
The pyridazine heterocycle has been incorporated into drugs that act as tyrosine kinase 2 inhibitors . These inhibitors are important in the treatment of autoimmune diseases and 3-(2-Bromophenoxy)pyridazine could serve as a key intermediate in the synthesis of such drugs.
Organic Synthesis: Cycloaddition Reactions
3-(2-Bromophenoxy)pyridazine: is used in organic synthesis, particularly in [3 + n] cycloaddition reactions . These reactions are a cornerstone in the synthesis of heterocyclic rings, which are essential components in many pharmaceuticals.
Agrochemicals: Development of Pesticides
The pyridazine nucleus, which is part of 3-(2-Bromophenoxy)pyridazine , has been utilized in the development of agrochemicals, especially pesticides . The structural modifications of this compound can lead to new formulations that are more effective and environmentally friendly.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that pyridazinone derivatives, which include 3-(2-bromophenoxy)pyridazine, have been found to exhibit a wide range of pharmacological activities . These compounds have been associated with cardiovascular drugs and agrochemicals .
Mode of Action
It is known that some 6-aryl-3(2h)-pyridazinone derivatives, which could include 3-(2-bromophenoxy)pyridazine, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
3-(2-bromophenoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-1-2-5-9(8)14-10-6-3-7-12-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESLFQDAIUALFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenoxy)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



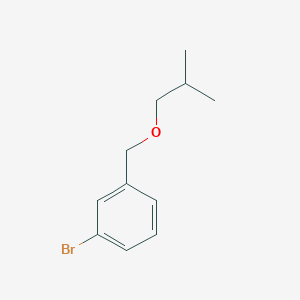
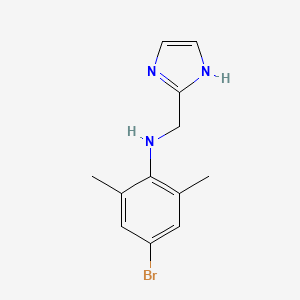


![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)
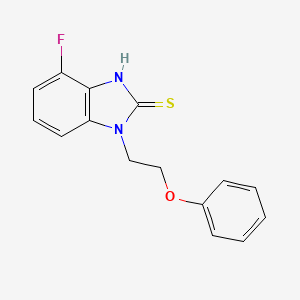
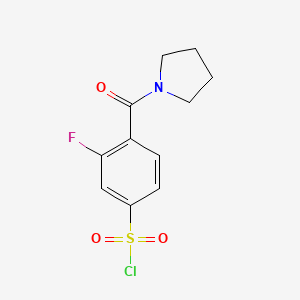
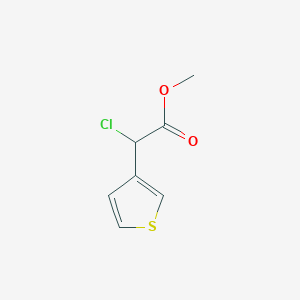
![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)
![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)
![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)

